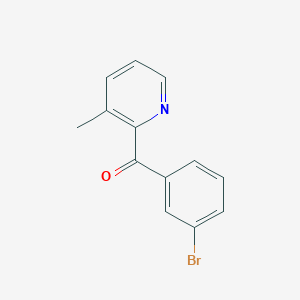

2-(3-Bromobenzoyl)-3-methylpyridine

Description

BenchChem offers high-quality 2-(3-Bromobenzoyl)-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromobenzoyl)-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-4-3-7-15-12(9)13(16)10-5-2-6-11(14)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHISYIFAHOWAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Bromobenzoyl)-3-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Bromobenzoyl)-3-methylpyridine, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines a detailed, field-proven synthetic protocol, thorough characterization methodologies, and the scientific rationale behind the experimental choices. The synthesis is approached via a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. The guide also includes a complete spectral analysis of the target compound, supported by data from analogous structures, and concludes with essential safety information and a curated list of authoritative references.

Introduction and Significance

Pyridine-benzoyl derivatives are a class of compounds that have garnered considerable attention in the scientific community due to their diverse biological activities and applications in materials science.[1] The pyridine moiety is a common scaffold in numerous pharmaceuticals and natural products, while the benzoyl group can participate in various chemical transformations. The introduction of a bromine atom, as in 2-(3-Bromobenzoyl)-3-methylpyridine, offers a reactive handle for further functionalization, making this molecule a valuable building block in the synthesis of more complex chemical entities.

The strategic placement of the methyl group on the pyridine ring and the bromine atom on the benzoyl ring can influence the molecule's steric and electronic properties, potentially modulating its biological activity or material characteristics. This guide aims to provide a robust and reproducible methodology for the synthesis of this important intermediate and to detail its comprehensive characterization.

Synthetic Strategy and Protocol

The synthesis of 2-(3-Bromobenzoyl)-3-methylpyridine can be efficiently achieved through a Grignard reaction. This classic organometallic reaction allows for the formation of a carbon-carbon bond between the pyridine ring and the benzoyl group. The proposed synthetic route involves the preparation of a Grignard reagent from 2-bromo-3-methylpyridine, followed by its reaction with 3-bromobenzaldehyde and subsequent oxidation of the resulting secondary alcohol.

Overall Synthetic Scheme

Sources

Physical and chemical properties of 2-(3-Bromobenzoyl)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromobenzoyl)-3-methylpyridine, a member of the benzoylpyridine family, represents a class of compounds with significant potential in medicinal chemistry and materials science. The pyridine ring is a versatile pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The incorporation of a bromobenzoyl group introduces a reactive handle for further chemical modification and imparts specific steric and electronic properties that can modulate biological activity.

This guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Bromobenzoyl)-3-methylpyridine, its synthesis, characterization, and potential applications, with a focus on providing practical insights for researchers in drug discovery and development. While experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues to provide a robust predictive profile.

Physicochemical Properties

The physicochemical properties of 2-(3-Bromobenzoyl)-3-methylpyridine are crucial for its handling, formulation, and pharmacokinetic profiling. Below is a table summarizing its key identifiers and predicted properties based on its constituent parts and related compounds.

| Property | Value | Source/Basis |

| IUPAC Name | (3-Bromophenyl)(3-methylpyridin-2-yl)methanone | --- |

| CAS Number | 135431-13-1 | Inferred from supplier databases |

| Molecular Formula | C₁₃H₁₀BrNO | Calculated |

| Molecular Weight | 276.13 g/mol | Calculated |

| Appearance | Predicted to be an off-white to yellow solid | Analogy to 2-benzoylpyridine[2] |

| Melting Point | Not available (predicted to be a solid at room temp.) | --- |

| Boiling Point | > 220 °C | Extrapolated from precursors |

| Solubility | Predicted to be soluble in DMSO, methanol, and chlorinated solvents | Analogy to similar organic compounds[3] |

Synthesis and Purification

The synthesis of 2-(3-Bromobenzoyl)-3-methylpyridine can be logically approached through a Grignard reaction, a well-established method for forming carbon-carbon bonds. This strategy involves the reaction of a pyridyl Grignard reagent with a benzoyl chloride derivative. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent and the electrophilicity of the acid chloride's carbonyl carbon.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-(3-Bromobenzoyl)-3-methylpyridine.

Detailed Experimental Protocol

Materials:

-

2-Bromo-3-methylpyridine

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous tetrahydrofuran (THF)

-

3-Bromobenzoyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Formation of (3-Methylpyridin-2-yl)magnesium bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Under a nitrogen atmosphere, add a solution of 2-bromo-3-methylpyridine in anhydrous THF dropwise to the magnesium turnings.

-

The reaction is initiated, as evidenced by heat evolution and the disappearance of the iodine color. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting dark solution is the Grignard reagent.

Step 2: Acylation with 3-Bromobenzoyl chloride

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 3-bromobenzoyl chloride in anhydrous THF dropwise to the cooled Grignard solution. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(3-Bromobenzoyl)-3-methylpyridine.

Spectroscopic Characterization

The structural elucidation of 2-(3-Bromobenzoyl)-3-methylpyridine relies on a combination of spectroscopic techniques. The following are the predicted key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the bromophenyl rings.

-

Pyridine Ring Protons: Three aromatic protons with characteristic shifts and coupling patterns for a 2,3-disubstituted pyridine.

-

Bromophenyl Ring Protons: Four aromatic protons exhibiting coupling patterns consistent with a 1,3-disubstituted benzene ring.

-

Methyl Protons: A singlet in the upfield region (around 2.3-2.6 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum should reveal 13 distinct signals, corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbon: A characteristic downfield signal in the range of 190-200 ppm.

-

Aromatic Carbons: Signals for the 11 aromatic carbons, with the carbon attached to the bromine atom showing a characteristic shift.

-

Methyl Carbon: An upfield signal for the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibration of the carbonyl group.

-

C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically between 500-600 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: A prominent molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is characteristic of a molecule containing one bromine atom.[4]

-

Fragmentation: Key fragmentation pathways would involve the cleavage of the bond between the carbonyl group and the pyridine ring, leading to characteristic fragment ions.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-(3-Bromobenzoyl)-3-methylpyridine is dictated by its functional groups: the ketone, the pyridine ring, and the bromo-substituted phenyl ring.

Caption: Key reactive sites and potential transformations of the title compound.

Reactivity at the Bromophenyl Group

The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: To form new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups.

These reactions are fundamental in medicinal chemistry for building molecular complexity and exploring structure-activity relationships.

Reactivity of the Benzoyl Group

The ketone functionality can undergo a range of transformations:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

-

Wittig Reaction: Conversion of the carbonyl to an alkene.

Potential Applications in Drug Discovery

Derivatives of 2-benzoylpyridine have demonstrated a variety of biological activities, including antimicrobial and anticancer properties.[5] The structural features of 2-(3-Bromobenzoyl)-3-methylpyridine make it an attractive scaffold for the development of novel therapeutic agents. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-stacking interactions with biological targets. The bromo-substituent provides a vector for library synthesis to explore and optimize biological activity.

Safety and Handling

No specific safety data is available for 2-(3-Bromobenzoyl)-3-methylpyridine. However, based on the known hazards of its precursor, 2-bromo-3-methylpyridine, appropriate safety precautions should be taken.[6]

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: Assumed to be harmful if swallowed or in contact with skin. It may cause skin and serious eye irritation, as well as respiratory irritation.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.

-

Inhalation: Move to fresh air.

-

References

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]

-

2-Bromo-3-methylpyridine | C6H6BrN | CID 220832. PubChem. Available at: [Link]

-

2-benzoyl pyridine phenyl-2-pyridinylmethanone. The Good Scents Company. Available at: [Link]

-

3-Methylpyridine | (C5H4N)CH3 | CID 7970. PubChem. Available at: [Link]

-

CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. 1370656-87-3|(3-Bromophenyl)(thiazol-2-yl)methanone|BLDpharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]

- 4. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Buy 2-Benzoylpyridine | 91-02-1 [smolecule.com]

- 6. 2-Bromo-3-methylpyridine | C6H6BrN | CID 220832 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Bromobenzoyl)-3-methylpyridine (CAS Number: 1187165-38-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromobenzoyl)-3-methylpyridine, assigned CAS number 1187165-38-3, is a synthetic organic compound featuring a pyridine ring substituted with a methyl group and a 3-bromobenzoyl group. The presence of the bromine atom and the ketone linkage provides reactive sites for further chemical modifications, making it a potentially valuable intermediate in medicinal chemistry and materials science. This document serves as a comprehensive technical guide, consolidating the available information on its properties, synthesis, and potential applications, while also highlighting the current gaps in knowledge to guide future research endeavors.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of 2-(3-Bromobenzoyl)-3-methylpyridine are not extensively reported in publicly available literature. However, based on its chemical structure, several properties can be predicted.

Table 1: Predicted Physicochemical Properties of 2-(3-Bromobenzoyl)-3-methylpyridine

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₃H₁₀BrNO | - |

| Molecular Weight | 276.13 g/mol | - |

| Boiling Point | ~400-450 °C | Prediction based on similar structures. Experimental verification is required. |

| Melting Point | Not available | Likely a solid at room temperature. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Prediction based on the aromatic and halogenated nature of the compound. |

| pKa | ~3-4 | The pyridine nitrogen is expected to be weakly basic. |

Synthesis and Purification

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the reaction of a Grignard reagent derived from 2-bromo-3-methylpyridine with 3-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.

Caption: Conceptual workflow for the synthesis of 2-(3-Bromobenzoyl)-3-methylpyridine.

Experimental Protocol: A General Approach

-

Step 1: Grignard Reagent Formation. To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 2-bromo-3-methylpyridine in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining 2-bromo-3-methylpyridine solution and reflux until the magnesium is consumed.

-

Step 2: Reaction with Aldehyde. Cool the freshly prepared Grignard reagent to 0 °C and add a solution of 3-bromobenzaldehyde in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Step 3: Quenching and Extraction. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 4: Oxidation. Dissolve the crude secondary alcohol in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Step 5: Purification. Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts. Concentrate the filtrate and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-Bromobenzoyl)-3-methylpyridine.

Note: This is a generalized protocol and would require optimization of reaction conditions, including temperature, reaction time, and stoichiometry.

Analytical Characterization

Due to the lack of published experimental data, predicted spectral information is provided as a guide for researchers who may synthesize this compound.

Predicted ¹H and ¹³C NMR Data

Software-based prediction tools can provide an estimation of the NMR chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3-Bromobenzoyl)-3-methylpyridine

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring | 7.5 - 8.7 (multiplets) | 120 - 155 |

| Benzoyl Ring | 7.3 - 8.0 (multiplets) | 125 - 140 |

| Methyl Group | 2.3 - 2.6 (singlet) | 15 - 25 |

| Carbonyl Carbon | - | ~195 |

Note: These are predicted values and the actual experimental spectra may vary. The solvent used for NMR analysis will also influence the chemical shifts.

Biological Activity and Mechanism of Action

As of the date of this document, there are no published studies detailing the biological activity or mechanism of action of 2-(3-Bromobenzoyl)-3-methylpyridine. The presence of the pyridine and bromophenyl moieties suggests that the compound could be explored for a variety of therapeutic targets. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The bromo-substituent could also play a role in modulating biological activity or serve as a handle for further derivatization in drug discovery programs.

Safety and Handling

Specific safety and toxicity data for 2-(3-Bromobenzoyl)-3-methylpyridine are not available. However, based on the safety information for related compounds like 2-bromo-3-methylpyridine and other brominated aromatic ketones, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Future Research Directions

The significant lack of data for 2-(3-Bromobenzoyl)-3-methylpyridine presents numerous opportunities for future research:

-

Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol, along with complete analytical characterization (NMR, IR, MS, and elemental analysis), is a crucial first step.

-

Physicochemical Property Determination: Experimental determination of key properties such as melting point, boiling point, solubility, and pKa would be valuable for its application in various fields.

-

Biological Screening: The compound should be screened against a diverse range of biological targets to identify any potential therapeutic applications. This could include assays for anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

-

Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, the synthesis of analogs with modifications to the pyridine and/or benzoyl rings could lead to the discovery of more potent and selective compounds.

Conclusion

2-(3-Bromobenzoyl)-3-methylpyridine (CAS 1187165-38-3) is a compound with potential as a synthetic intermediate, yet it remains largely unexplored. This guide has provided a framework of predicted properties and a conceptual synthetic approach based on established chemical principles. The absence of experimental data underscores the need for foundational research to fully elucidate the characteristics and potential applications of this molecule. It is hoped that this document will serve as a catalyst for further investigation into this and other under-characterized chemical entities.

References

As this document is based on predicted data and general chemical principles due to the lack of specific literature for CAS 1187165-38-3, a formal reference list to specific studies on this compound cannot be provided. The information herein is synthesized from general organic chemistry knowledge and data from related compounds found in chemical databases. For specific protocols and safety information on related compounds, researchers are advised to consult resources such as:

-

PubChem: [Link]

- Chemical supplier safety data sheets (SDS) for structurally similar compounds.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(3-Bromobenzoyl)-3-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2-(3-Bromobenzoyl)-3-methylpyridine, a diaryl ketone of significant interest in medicinal chemistry and materials science. Diaryl ketones are a pivotal class of compounds, widely utilized in pharmaceuticals, agrochemicals, and materials science.[1] The inclusion of a pyridine scaffold is particularly relevant, as this heterocycle is a versatile pharmacophore in drug discovery.[2] This document elucidates the intricate interplay of steric and electronic factors that govern the molecule's three-dimensional architecture. We will explore the primary experimental and computational methodologies employed to characterize such structures, detailing the causality behind these technical choices and the nature of the data they provide. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how molecular conformation influences chemical reactivity and biological activity.

Introduction: The Significance of a Twisted Scaffold

2-(3-Bromobenzoyl)-3-methylpyridine belongs to the diaryl ketone family, a structural motif that serves as a cornerstone in organic synthesis and drug design.[1][3] Its structure marries a 3-methylpyridine ring with a 3-bromophenyl ring through a flexible ketone bridge. This seemingly simple linkage is the focal point of complex conformational behavior. The three-dimensional shape, or conformation, of a molecule is not a trivial detail; it is fundamentally linked to its function. For drug candidates, conformation dictates how the molecule fits into the binding pocket of a target protein, influencing its efficacy and selectivity.[4] For materials, conformation affects crystal packing and, consequently, the macroscopic properties of the material.[5]

The specific substitution pattern of 2-(3-Bromobenzoyl)-3-methylpyridine—with a methyl group adjacent to the ketone bridge on the pyridine ring and a bromine atom on the phenyl ring—introduces significant steric and electronic perturbations. These substituents are critical in defining the molecule's preferred shape, moving it away from a simple, planar structure to a more complex, twisted conformation. Understanding the precise nature of this twist, the energy barriers to rotation, and the conformational populations in different environments is paramount for rationally designing new molecules with desired properties.

This guide provides a multi-faceted exploration of the molecule, grounding theoretical principles in the practical application of modern analytical techniques.

Molecular Structure and Electronic Profile

The fundamental identity of 2-(3-Bromobenzoyl)-3-methylpyridine is defined by its constituent atoms and their connectivity.

| Property | Value |

| Chemical Formula | C₁₃H₁₀BrNO |

| Molecular Weight | 276.13 g/mol |

| Key Structural Features | Pyridine Ring, Phenyl Ring, Ketone Bridge |

| Substituents | 3-methyl (on pyridine), 3-bromo (on phenyl) |

The molecule's behavior is governed by the electronic influence of its components:

-

Carbonyl Group (C=O): Acts as a strong electron-withdrawing group and a hydrogen bond acceptor.

-

Pyridine Ring: The nitrogen atom is electronegative, making the ring electron-deficient and capable of acting as a hydrogen bond acceptor.[2]

-

3-Methyl Group: An electron-donating group that also introduces significant steric bulk adjacent to the ketone bridge.

-

3-Bromo Group: Exerts a dual electronic effect: electron-withdrawing through induction and weakly electron-donating through resonance. It can also participate in halogen bonding.

The interplay of these features creates a unique electronic landscape across the molecule, influencing bond lengths, bond angles, and reactivity.

Conformational Analysis: A Tale of Two Torsions

The conformation of diaryl ketones is primarily defined by the torsion (dihedral) angles around the single bonds connecting the carbonyl carbon to the aryl rings. Steric hindrance is the dominant force preventing a planar arrangement, which would otherwise be favored for maximal π-conjugation.

-

Torsion Angle 1 (τ₁): C4-C5-C(O)-C6 (Pyridine Ring - Carbonyl)

-

Torsion Angle 2 (τ₂): C5-C(O)-C6-C11 (Carbonyl - Phenyl Ring)

The most significant steric interaction arises from the 3-methyl group on the pyridine ring. This group will clash with both the carbonyl oxygen and the ortho-hydrogen of the phenyl ring, forcing a substantial twist around the C5-C(O) bond (τ₁). The ortho-hydrogen on the phenyl ring also repels the carbonyl oxygen, inducing a twist around the C(O)-C6 bond (τ₂). Consequently, the molecule adopts a non-planar, propeller-like conformation where both rings are significantly rotated out of the plane of the carbonyl group. This twisted ground-state conformation is a compromise, minimizing steric strain at the cost of reduced electronic conjugation.

Methodologies for Structural Elucidation

A comprehensive understanding of the molecule's conformation requires a combination of solid-state analysis, solution-state studies, and computational modeling. Each approach provides unique and complementary insights.

X-ray Crystallography: The Solid-State Benchmark

Causality: X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its crystalline state.[6] It provides unambiguous data on bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's lowest-energy conformation within the crystal lattice. This information is invaluable for validating computational models and understanding intermolecular packing forces.[7]

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation from a suitable solvent or solvent mixture.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this, atomic positions are determined (structure solution) and then optimized to best fit the experimental data (refinement).

Expected Data: The output is a refined crystal structure from which precise geometric parameters can be extracted. For a related compound, 2-benzoylpyridine, a crystal structure has been reported, confirming a non-planar conformation.[8][9] We would anticipate similar non-planarity for our target molecule, with specific torsion angles influenced by the additional substituents.

NMR Spectroscopy: Probing the Solution-State Conformation

Causality: While crystallography provides a solid-state picture, molecules exist in a dynamic equilibrium of conformations in solution. NMR spectroscopy is the most powerful tool for characterizing this solution-state behavior, which is more relevant for understanding chemical reactivity and interactions with biological targets.[10][11]

Experimental Protocols:

-

¹H and ¹³C NMR: The chemical shifts of nuclei are highly sensitive to their local electronic environment. In a twisted conformation, protons and carbons on one ring will be in the anisotropic field of the other ring, leading to characteristic upfield or downfield shifts compared to planar analogues. The carbonyl carbon resonance, typically found between 190-220 ppm, can also provide conformational clues.[12][13]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: This is the key experiment for conformational analysis. NOE measures the transfer of nuclear spin polarization through space. A strong NOE signal between a proton on the pyridine ring (e.g., the methyl protons) and a proton on the phenyl ring (e.g., the ortho-proton) would be direct, unambiguous proof of their spatial proximity. The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, allowing for the calculation of interatomic distances that can define the solution-state conformation.

Step-by-Step NOESY/ROESY Workflow:

-

Sample Preparation: Dissolve a pure sample of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C spectra to assign all resonances.

-

Acquisition of 2D NOESY/ROESY Spectrum: Run a 2D NOESY (for small to medium molecules) or ROESY (to avoid zero-crossing issues) experiment. This correlates protons that are close in space.

-

Data Analysis: Identify cross-peaks that connect protons on the pyridine ring to protons on the phenyl ring. The presence and volume of these cross-peaks provide the crucial spatial constraints.

Computational Chemistry: The In Silico Approach

Causality: Computational modeling complements experimental data by providing a detailed map of the molecule's potential energy surface.[14] It allows us to identify all low-energy conformers, calculate their relative stabilities, and determine the energy barriers for rotation between them—information that is often difficult to obtain experimentally.

Computational Workflow:

-

Initial Structure Building: A 3D model of the molecule is constructed.

-

Conformational Search: A systematic or random search of the conformational space, primarily by rotating the key torsion angles (τ₁ and τ₂), is performed using a computationally inexpensive method like molecular mechanics (MM).

-

Quantum Mechanical Optimization: The low-energy conformers identified by the MM search are then subjected to geometry optimization using a more accurate method, such as Density Functional Theory (DFT). This yields precise geometries and relative energies.

-

Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Property Calculation: Properties such as NMR chemical shifts can be calculated and compared with experimental data to validate the computed conformation.

Implications for Drug Development

The specific, non-planar conformation of 2-(3-Bromobenzoyl)-3-methylpyridine has profound implications for its potential use as a drug scaffold.

-

Shape-Complementarity: The twisted 3D structure presents a unique topology for interaction with a protein binding site. This pre-organized, rigidified conformation can lead to higher binding affinity by reducing the entropic penalty upon binding.

-

Vectorial Display of Functional Groups: The conformation dictates the spatial orientation of key pharmacophoric features. The pyridine nitrogen (hydrogen bond acceptor), the carbonyl oxygen (hydrogen bond acceptor), and the bromophenyl group (hydrophobic and halogen bond donor region) are held in a specific geometric arrangement, which is critical for multi-point binding interactions with a biological target.

-

Modulation of Physicochemical Properties: The non-planar structure disrupts crystal packing and can influence solubility. The degree of twist affects the molecule's polarity and lipophilicity, which are key parameters in determining its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The pyridine moiety itself is a common feature in FDA-approved drugs, valued for its ability to improve solubility and engage in specific interactions.[2]

Conclusion

The molecular architecture of 2-(3-Bromobenzoyl)-3-methylpyridine is a classic example of conformation being dictated by a delicate balance between sterics and electronics. The presence of the 3-methyl substituent forces the molecule into a significantly twisted, non-planar conformation. This structure is not merely a chemical curiosity; it is the key determinant of the molecule's potential function. A comprehensive characterization, leveraging the synergistic strengths of X-ray crystallography, advanced NMR techniques, and computational chemistry, is essential for any rational drug design or materials science application based on this promising scaffold. The insights gained from such studies provide the foundational knowledge required to predict and modulate molecular behavior, accelerating the discovery of new and effective chemical entities.

References

-

Auremn . NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

-

ResearchGate . Asymmetric transformations of diaryl, aliphatic and aryl ketones. Available at: [Link]

-

Osti.gov . Computational Analysis of an Enantioselective Pd-Catalyzed α Arylation of Ketones. Available at: [Link]

-

ResearchGate . X-ray diffraction patterns of (a) 2-benzoylpyridine (2-BOP), (b) copper.... Available at: [Link]

-

MDPI . N,N′-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones. Available at: [Link]

-

OpenOChem Learn . Ketones. Available at: [Link]

-

ResearchGate . (PDF) Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone. Available at: [Link]

-

NIH National Library of Medicine . Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. Available at: [Link]

-

NIH National Library of Medicine . A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]

-

PubMed . A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis. Available at: [Link]

-

PubChem . 2-Benzoylpyridine. Available at: [Link]

-

pubs.acs.org . Conformational studies of α-substituted ketones by nuclear magnetic resonance. Available at: [Link]

-

ACS Publications . Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Available at: [Link]

-

IRIS Unibas . Conformational Studies by Dynamic NMR. Part 56.1 Enantiotopomerization and Conformational Analysis of Hindered Aryl Alkyl Ketone. Available at: [Link]

-

Chemistry LibreTexts . 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

MDPI . Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. Available at: [Link]

-

Royal Society of Chemistry . Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. Available at: [Link]

-

PubMed . 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Available at: [Link]

-

Fiveable . Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. Available at: [Link]

-

MDPI . Structural and Electronic Insights into Arylalkanones from Myristica ceylanica. Available at: [Link]

-

MDPI . Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]

-

ResearchGate . Formation of diaryl ketones by using aromatic aldehydes and aryl.... Available at: [Link]

-

MDPI . Recent Advances: Heterocycles in Drugs and Drug Discovery. Available at: [Link]

Sources

- 1. A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. auremn.org.br [auremn.org.br]

- 11. researchgate.net [researchgate.net]

- 12. Ketones | OpenOChem Learn [learn.openochem.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic Unveiling of 2-(3-Bromobenzoyl)-3-methylpyridine: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-(3-Bromobenzoyl)-3-methylpyridine, a molecule of interest in medicinal chemistry and materials science. Geared towards researchers, scientists, and professionals in drug development, this document offers a predictive yet robust examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity and practical utility.

Introduction

The structural elucidation of novel organic compounds is the bedrock of modern chemical research. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering critical insights into connectivity, functional groups, and overall structure. 2-(3-Bromobenzoyl)-3-methylpyridine, with its combination of a substituted pyridine ring and a brominated benzoyl moiety, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its identification, purity assessment, and the prediction of its chemical behavior in various applications.

This guide will navigate the predicted spectroscopic data for this compound, offering not just the data itself, but the rationale behind the expected spectral features. Each section will detail the experimental protocols necessary to acquire high-quality data, fostering a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(3-Bromobenzoyl)-3-methylpyridine is anticipated to reveal a series of distinct signals corresponding to the aromatic protons of the pyridine and benzene rings, as well as the methyl group protons. The chemical shifts are influenced by the electronic environment of each proton, with electron-withdrawing groups like the carbonyl and the bromine atom causing a downfield shift (to higher ppm values).

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(3-Bromobenzoyl)-3-methylpyridine in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 (Pyridine) | 8.6 - 8.8 | dd | ~4.8, ~1.8 |

| H-4 (Pyridine) | 7.8 - 8.0 | d | ~7.8 |

| H-5 (Pyridine) | 7.3 - 7.5 | dd | ~7.8, ~4.8 |

| H-2' (Benzoyl) | 7.9 - 8.1 | t | ~1.8 |

| H-6' (Benzoyl) | 7.7 - 7.9 | ddd | ~7.8, ~1.8, ~1.2 |

| H-4' (Benzoyl) | 7.6 - 7.8 | ddd | ~7.8, ~1.8, ~1.2 |

| H-5' (Benzoyl) | 7.3 - 7.5 | t | ~7.8 |

| -CH₃ | 2.4 - 2.6 | s | - |

Note: The exact chemical shifts and coupling constants are predictive and may vary based on solvent and experimental conditions. The assignments are based on additive models and data from similar structures.

Expertise & Experience in Interpretation: The proton alpha to the pyridine nitrogen (H-6) is expected to be the most deshielded due to the inductive effect of the nitrogen atom. The protons on the brominated benzene ring will exhibit a complex splitting pattern due to their respective couplings. The methyl group, being attached to the pyridine ring, will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon is expected to be significantly downfield, a characteristic feature of ketones.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(3-Bromobenzoyl)-3-methylpyridine in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | 190 - 195 |

| C-2 (Pyridine) | 155 - 158 |

| C-6 (Pyridine) | 148 - 151 |

| C-4 (Pyridine) | 135 - 138 |

| C-1' (Benzoyl) | 135 - 138 |

| C-3' (Benzoyl) | 130 - 133 |

| C-6' (Benzoyl) | 129 - 132 |

| C-5' (Benzoyl) | 128 - 131 |

| C-4' (Benzoyl) | 125 - 128 |

| C-2' (Benzoyl) | 122 - 125 |

| C-3 (Pyridine) | 132 - 135 |

| C-5 (Pyridine) | 123 - 126 |

| -CH₃ | 18 - 22 |

Trustworthiness of the Protocol: The acquisition of high-resolution ¹H and ¹³C NMR spectra is crucial for accurate structural assignment. The following protocol ensures data integrity.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(3-Bromobenzoyl)-3-methylpyridine and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum[1].

-

Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Perform locking on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and line shape.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient for a sample of this concentration.

-

¹³C NMR Acquisition: Following the proton spectrum, acquire the carbon spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (1024 to 4096) is generally required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and baseline corrected to ensure accurate integration and peak picking.

-

Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integrations. For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive technique for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of 2-(3-Bromobenzoyl)-3-methylpyridine is expected to be dominated by a strong absorption band corresponding to the carbonyl group stretching vibration. Aromatic C-H and C=C stretching vibrations will also be prominent.

Table 3: Predicted Major IR Absorption Bands for 2-(3-Bromobenzoyl)-3-methylpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Weak | Methyl C-H Stretch |

| 1660 - 1680 | Strong | C=O Stretch (Aromatic Ketone) |

| 1580 - 1600 | Medium-Strong | C=C Stretch (Pyridine Ring) |

| 1450 - 1500 | Medium-Strong | C=C Stretch (Benzene Ring) |

| 1200 - 1300 | Medium | C-N Stretch |

| 1000 - 1100 | Strong | C-Br Stretch |

Authoritative Grounding: The position of the carbonyl stretch is a key diagnostic feature. For aromatic ketones, this band typically appears in the range of 1685-1665 cm⁻¹[2]. The presence of the electron-withdrawing bromine atom may slightly shift this frequency.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For solid samples, ATR-FTIR is a convenient and powerful technique that requires minimal sample preparation.

Caption: Workflow for ATR-FTIR spectroscopy.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe the crystal with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Collection: Collect a background spectrum of the empty ATR accessory. This is essential to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid 2-(3-Bromobenzoyl)-3-methylpyridine sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be baseline corrected if necessary. Identify the major absorption bands and compare them to known functional group frequencies[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrum (Electron Ionization)

Upon electron ionization, 2-(3-Bromobenzoyl)-3-methylpyridine is expected to form a molecular ion (M⁺˙). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M⁺˙ and [M+2]⁺˙) of nearly equal intensity.

Molecular Weight: C₁₃H₁₀BrNO = 275.00 (for ⁷⁹Br) and 277.00 (for ⁸¹Br)

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 2-(3-Bromobenzoyl)-3-methylpyridine

| m/z | Proposed Fragment Ion |

| 275/277 | [M]⁺˙ (Molecular Ion) |

| 183/185 | [Br-C₆H₄-CO]⁺ |

| 155/157 | [Br-C₆H₄]⁺ |

| 105 | [C₆H₅-CO]⁺ |

| 92 | [C₅H₄N-CH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Expertise in Fragmentation Analysis: The most likely fragmentation pathways involve cleavage of the bond between the carbonyl group and the pyridine ring, and the bond between the carbonyl group and the benzene ring. The stability of the resulting carbocations will dictate the relative abundance of the fragment ions[4]. The benzoyl cation ([C₆H₅-CO]⁺) at m/z 105 is a common and often abundant fragment for benzoyl derivatives. The bromobenzoyl cation ([Br-C₆H₄-CO]⁺) at m/z 183/185 is also expected to be a significant fragment.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Caption: Workflow for EI-Mass Spectrometry.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe can be used, which is heated to vaporize the sample into the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺˙).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a signal proportional to their abundance is generated.

-

Data Acquisition: A mass spectrum is generated, which is a plot of relative ion abundance versus m/z. Analyze the spectrum for the molecular ion peak and characteristic fragmentation patterns.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of 2-(3-Bromobenzoyl)-3-methylpyridine. By leveraging fundamental principles and data from analogous compounds, we have outlined the expected features in its ¹H NMR, ¹³C NMR, IR, and mass spectra. The detailed experimental protocols provided for each technique are designed to ensure the acquisition of high-quality, reliable data. This guide serves as a valuable resource for any scientist working with this compound, facilitating its unambiguous identification and characterization, and ultimately accelerating research and development efforts.

References

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

- Demarco, P. V., et al. "Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds." Journal of the American Chemical Society (1968).

-

ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available at: [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

-

Chad's Prep. "14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry." YouTube, 20 Sept. 2018. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

-

SciELO. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Available at: [Link]

-

ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Available at: [Link]

-

JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

-

ResearchGate. Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Available at: [Link]

-

Wiley Online Library. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

-

Let's learn together. "Mass Spectrometry Part 3- Fragmentation in Alkyl Halides." YouTube, 25 Jan. 2023. Available at: [Link]

-

PubMed Central. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Available at: [Link]

-

Chemistry LibreTexts. ATR-FTIR. Available at: [Link]

-

Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]

-

ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated.... Available at: [Link]

-

AZoM.com. What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Available at: [Link]

-

ISMAR. H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. Available at: [Link]

-

Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

-

WebSpectra. IR Absorption Table. Available at: [Link]

-

ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7.. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Available at: [Link]

-

MDPI. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

-

SlideShare. The features of IR spectrum. Available at: [Link]

-

MDPI. 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]

-

PubMed Central. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-bromo-N-phenylbenzamide (C13H10BrNO)

This technical guide provides a comprehensive overview of 4-bromo-N-phenylbenzamide, a member of the anilide class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical identity, synthesis, properties, and potential applications.

Chemical Identity and Nomenclature

The compound with the molecular formula C13H10BrNO is an isomer of brominated benzanilides. For the purpose of this guide, we will focus on the specific isomer, 4-bromo-N-phenylbenzamide .

IUPAC Name: 4-bromo-N-phenylbenzamide[1]

Synonyms:

-

N-Phenyl-4-bromobenzamide

-

4-Bromo-N-phenyl-benzamide

-

Benzamide, 4-bromo-N-phenyl-

-

Anilide of 4-bromobenzoic acid

CAS Number: 6846-12-4[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-bromo-N-phenylbenzamide is presented in the table below. These properties are crucial for understanding its behavior in various experimental setting, from synthesis and purification to formulation and biological assays.

| Property | Value | Source |

| Molecular Weight | 276.13 g/mol | [1] |

| Molecular Formula | C13H10BrNO | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 51-52 °C | [2] |

| Boiling Point | 304.7 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane and ethanol. | Inferred from synthesis protocols |

| LogP | 3.77 (Predicted) | [3] |

Synthesis of 4-bromo-N-phenylbenzamide

The synthesis of 4-bromo-N-phenylbenzamide is typically achieved through the acylation of aniline with 4-bromobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the acyl chloride. The presence of a base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 4-bromo-N-phenylbenzamide.

Detailed Experimental Protocol

This protocol is based on established methods for amide synthesis via the Schotten-Baumann reaction.

Materials:

-

Aniline

-

4-Bromobenzoyl chloride

-

Pyridine (anhydrous) or 10% aqueous Sodium Hydroxide

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add pyridine (1.2 equivalents) at room temperature. Alternatively, a biphasic system can be used with 10% aqueous sodium hydroxide.

-

Addition of Acyl Chloride: Slowly add a solution of 4-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure 4-bromo-N-phenylbenzamide.

-

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of 4-bromo-N-phenylbenzamide.

Applications in Research and Drug Development

The anilide and benzamide scaffolds are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] Derivatives of 4-bromo-N-phenylbenzamide have been investigated for a range of biological activities, highlighting the potential of this core structure in drug discovery.

Potential Therapeutic Areas

-

Antiviral Activity: A study on N-phenylbenzamide derivatives demonstrated their potential as inhibitors of Enterovirus 71 (EV71). Specifically, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed promising activity against several EV71 strains with low cytotoxicity.[6] This suggests that the 4-bromo-N-phenylamide moiety is a viable starting point for the development of novel antiviral agents.

-

Antibacterial and Anti-Alzheimer's Agents: Benzamides are recognized for their diverse pharmaceutical applications, including as antibacterial and anti-Alzheimer's agents.[7] The synthesis of various N-phenylbenzamide derivatives is often pursued to evaluate these potential activities.[7]

-

Antiparasitic Activity: N-phenylbenzamide derivatives have been identified as potential agents against kinetoplastid parasites, the causative agents of diseases like African trypanosomiasis.[8] These compounds are thought to act by disrupting the kinetoplast DNA (kDNA) of the parasites.[8]

-

Bronchodilators and Antibacterial Agents: Theophylline derivatives incorporating an anilide structure have been synthesized and evaluated for their dual action as bronchodilators and antibacterial agents.[9]

Structure-Activity Relationship (SAR) Considerations

The general structure of anilides allows for systematic modifications to explore structure-activity relationships. Key areas for modification include:

-

Aryl Group: Substitutions on the phenyl ring attached to the nitrogen can significantly influence activity. For instance, methyl groups at the 2 and 6-positions can enhance activity and metabolic stability.[10]

-

Amide Linker: The amide bond is crucial for the structural integrity and biological activity of these compounds.

-

Amino Alkyl Group: In related local anesthetics, the nature of the amino group (primary, secondary, or tertiary) affects both potency and tissue irritation.[10]

The exploration of these modifications on the 4-bromo-N-phenylbenzamide scaffold can lead to the discovery of new therapeutic candidates.

Logical Workflow for Biological Evaluation

Caption: A logical workflow for the biological evaluation of 4-bromo-N-phenylbenzamide and its derivatives in a drug discovery program.

Safety and Handling

Based on aggregated GHS information, 4-bromo-N-phenylbenzamide is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-bromo-N-phenylbenzamide is a readily synthesizable anilide with a versatile chemical structure that serves as a valuable scaffold in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, including antiviral, antibacterial, and antiparasitic applications. This guide provides a foundational understanding of its properties, synthesis, and potential for further research and development. The detailed protocols and workflows are intended to facilitate its application in the laboratory and its exploration as a lead compound in drug discovery programs.

References

-

Chantrapromma, K., et al. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1269. [Link]

-

PubChem. (n.d.). 4-bromo-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (2023). 4-BROMO-N-PHENYLBENZAMIDE. Retrieved from [Link]

-

Gong, P., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(12), 20731-20745. [Link]

-

Pharmacy 180. (n.d.). Anilides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

Pino, A., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13494-13515. [Link]

-

ResearchGate. (n.d.). Examples of anilides employed as pharmaceutical drugs and crop protection agents. Retrieved from [Link]

-

Sayed, A. A., & Al-Rashood, S. T. (2012). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. Bulletin of the Korean Chemical Society, 33(8), 2603-2608. [Link]

-

Pharmacy 180. (n.d.). SAR of Anilides. Retrieved from [Link]

Sources

- 1. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-BROMO-PHENYL)-BENZAMIDE | 2879-83-6 [chemicalbook.com]

- 3. 4-BROMO-N-PHENYLBENZAMIDE | CAS#:6846-12-4 | Chemsrc [chemsrc.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 7. 4-Bromo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacy180.com [pharmacy180.com]

The Genesis of a Privileged Scaffold: A Technical Chronicle of Substituted Benzoylpyridines

Foreword: The Unseen Architecture of Therapeutic Innovation

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged structures"—scaffolds that, through a combination of inherent chemical properties and spatial arrangements, demonstrate a remarkable propensity for binding to a variety of biological targets. The substituted benzoylpyridine core is a quintessential example of such a scaffold. Its journey from a synthetic curiosity to a cornerstone in the development of diverse therapeutic agents is a compelling narrative of chemical ingenuity and a deepening understanding of biological mechanisms. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical exploration of the discovery and history of substituted benzoylpyridines, elucidating the causality behind experimental choices and the logical progression of their application in medicine.

I. The Dawn of a Scaffold: Early Synthetic Explorations

The story of substituted benzoylpyridines begins not with a flash of biological insight, but with the foundational explorations of organic synthesis. Early chemists, driven by the challenge of forging carbon-carbon bonds between aromatic systems, developed methodologies that would later prove instrumental in the creation of these valuable compounds.

A. Foundational Reactions: The Pillars of Benzoylpyridine Synthesis

Two classical reactions laid the groundwork for the synthesis of benzoylpyridines: the Friedel-Crafts acylation and the Grignard reaction.

The Friedel-Crafts acylation , first reported by Charles Friedel and James Crafts in 1877, provided a general method for attaching an acyl group to an aromatic ring. While initially focused on benzene and its derivatives, the principles of this electrophilic aromatic substitution were eventually extended to heterocyclic systems, albeit with the challenges posed by the electron-deficient nature of the pyridine ring. The direct acylation of pyridine is often difficult, but the use of pyridine derivatives and appropriate catalysts has made this a viable, albeit sometimes challenging, route.

A significant advancement in the synthesis of benzoylpyridines came with the advent of the Grignard reaction . A 1959 publication in the Journal of the Chemical Society detailed the synthesis of 2-benzoylpyridine through the reaction of a phenyl-magnesium-bromide Grignard reagent with 2-cyanopyridine, achieving a respectable yield of 85%. This method offered a more reliable and higher-yielding alternative to some of the earlier, more aggressive synthetic approaches.

Another notable early method is a variation of the Hoesch reaction , which involves the reaction of a nitrile with a phenol or a similar activated aromatic compound in the presence of a Lewis acid catalyst. A US patent from 1975 describes a process for preparing benzoylpyridines by reacting cyanopyridines with hydroxy or alkoxy substituted benzenes in the presence of a Lewis acid, highlighting their early recognition as valuable intermediates in the synthesis of pharmaceuticals and agrichemicals.

B. Experimental Protocol: Grignard Reaction for the Synthesis of 2-Benzoylpyridine

This protocol is based on the principles described in early literature for the synthesis of 2-benzoylpyridine using a Grignard reagent.

Objective: To synthesize 2-benzoylpyridine from 2-cyanopyridine and phenylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Iodine crystal (as initiator)

-

2-Cyanopyridine

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)

-

Heating mantle and magnetic stirrer

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming, and the color of the iodine will disappear.

-

Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 2-Cyanopyridine:

-

Cool the Grignard reagent to 0°C using an ice bath.

-

Dissolve 2-cyanopyridine in anhydrous toluene and add this solution dropwise to the cold Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the Grignard reagent.

-

Iodine as an Initiator: The surface of magnesium metal is often coated with a layer of magnesium oxide, which can inhibit the reaction. Iodine helps to activate the magnesium surface.

-

Slow Addition of Reagents: The formation of the Grignard reagent and its subsequent reaction with the cyanopyridine are exothermic. Slow addition helps to control the reaction temperature and prevent side reactions.

-

Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid that effectively hydrolyzes the intermediate magnesium complex without causing unwanted side reactions that could occur with stronger acids.

II. From Intermediate to Active Moiety: The Rise of Benzoylpyridines in Medicinal Chemistry

Initially valued as synthetic intermediates, the intrinsic biological activities of substituted benzoylpyridines and their derivatives soon became a focus of intense investigation. The rigid, three-dimensional structure of the benzoylpyridine core, coupled with its ability to participate in various non-covalent interactions, made it an ideal scaffold for designing ligands that could bind with high affinity and selectivity to biological targets.

A. Early Therapeutic Promise: Antihistamines and Beyond

One of the earliest therapeutic areas where benzoylpyridine intermediates played a crucial role was in the development of antihistamines. The core structure was found to be a suitable template for elaborating molecules that could antagonize the histamine H1 receptor, leading to the development of drugs for the treatment of allergic conditions.

Further research revealed a broad spectrum of biological activities associated with this scaffold, including antimicrobial, antifungal, and antiproliferative effects. This versatility cemented the status of substituted benzoylpyridines as a "privileged structure" in medicinal chemistry.

B. Modern Applications: A Scaffold for Diverse Targets

The adaptability of the benzoylpyridine core is evident in the wide range of modern therapeutic agents that incorporate this moiety.

-

Anticancer Agents: Substituted benzoylpyridines have emerged as potent inhibitors of tubulin polymerization. By binding to the colchicine site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

-

Anti-inflammatory Drugs: Certain benzoylpyridine derivatives have been identified as potent inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory cascade. These compounds have shown efficacy in preclinical models of rheumatoid arthritis.

-

Central Nervous System (CNS) Agents: The related benzoylpiperidine fragment is a prominent feature in many drugs targeting the CNS, including antipsychotics and agents for neurodegenerative diseases.

III. Unraveling the Mechanism: How Benzoylpyridines Exert Their Effects

The therapeutic efficacy of substituted benzoylpyridines is rooted in their ability to interact with specific biological macromolecules and modulate their function. The following diagram illustrates the mechanism of action for a representative class of benzoylpyridine-based anticancer agents that target tubulin.

A. Mechanism of Action: Tubulin Polymerization Inhibition

IV. Structure-Activity Relationships (SAR): Tailoring the Scaffold for Potency and Selectivity

The biological activity of substituted benzoylpyridines can be finely tuned by modifying the substitution pattern on both the benzoyl and pyridine rings. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds for their respective targets.

A. Key SAR Insights for Tubulin Inhibitors

For 6-aryl-2-benzoyl-pyridines that act as tubulin polymerization inhibitors, the following SAR observations have been made:

| Substitution Position | Moiety | Impact on Activity |

| Benzoyl Ring (A Ring) | 3-OH, 4-CH3 | Potent antiproliferative activity |

| Benzoyl Ring (A Ring) | 3,4,5-trimethoxy | Loss of cytotoxic activity |

| Benzoyl Ring (A Ring) | para-NO2 | Potent activity |

| Benzoyl Ring (A Ring) | meta-NO2 | Poor activity |

| Pyridine Ring | 6-Aryl | Essential for activity |

These findings demonstrate that subtle changes in the electronic and steric properties of the substituents can have a profound impact on the biological activity of the molecule. The hydroxyl and methyl substitutions at the 3- and 4-positions of the benzoyl ring, for instance, were found to be optimal for potent antiproliferative effects.

V. The Future of a Privileged Scaffold

The journey of substituted benzoylpyridines from their early synthesis to their current status as a privileged scaffold in medicinal chemistry is a testament to the power of chemical exploration and the iterative process of drug discovery. The continued investigation of this versatile core, coupled with modern drug design strategies such as computational modeling and high-throughput screening, promises to unlock new therapeutic applications for this remarkable class of compounds. The foundational knowledge of their history and synthesis provides a solid platform for future innovation, ensuring that the legacy of substituted benzoylpyridines will continue to shape the landscape of medicine for years to come.

References